Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Overview
Description
“Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. One such strategy involves the use of lithium perchlorate as a Lewis acid catalyst . Another approach involves the multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is1S/C7H11N3O2.ClH/c1-3-10-4-5 (8)6 (9-10)7 (11)12-2;/h4H,3,8H2,1-2H3;1H
. Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with alkynes and N-isocyanoiminotriphenylphosphorane . They can also undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 205.64 . The compound is slightly soluble in water .Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a versatile compound used in various chemical syntheses. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, demonstrating the compound's utility in creating diverse chemical structures (Harb et al., 1989).
Corrosion Inhibition
Pyrazole derivatives, including those similar to this compound, have shown efficacy as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate, indicating their potential industrial applications (Herrag et al., 2007).
Biological Activities
The compound has been used to synthesize various derivatives with potential biological activities. For instance, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activity, highlighting the compound's role in medicinal chemistry (Hafez et al., 2016).
Industrial Applications
In the industrial sector, derivatives of this compound, such as Pyranpyrazole, have been used as corrosion inhibitors for mild steel, crucial for industrial pickling processes. This demonstrates its practical applications in protecting industrial materials (Dohare et al., 2017).
Safety and Hazards
Future Directions
The future directions for “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis methods and applications. For instance, there is ongoing research into eco-friendly procedures for synthesizing pyrazole derivatives . Additionally, pyrazoles are being increasingly used as scaffolds in the synthesis of bioactive chemicals .
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFZOQQOIBHINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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